molecular formula C7H13NO B2650167 4-(2-Methylpropyl)azetidin-2-one CAS No. 1335042-59-5

4-(2-Methylpropyl)azetidin-2-one

Cat. No. B2650167
M. Wt: 127.187
InChI Key: PKZNKDUMWADENF-UHFFFAOYSA-N
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Description

“4-(2-Methylpropyl)azetidin-2-one” is a chemical compound that is part of the azetidin-2-one family . Azetidin-2-ones, also known as β-lactams, have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .


Molecular Structure Analysis

Azetidin-2-ones are characterized by a four-membered ring, which is less strained than the three-membered aziridine system . In spirocyclic β-lactams, the spiro carbon may be at positions C3 and/or C4 .


Chemical Reactions Analysis

Azetidin-2-ones have been found to exhibit a variety of activities . They have been used as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .

Scientific Research Applications

Synthesis and Structural Utility

4-(2-Methylpropyl)azetidin-2-one, a derivative of azetidin-2-one, is a valuable compound in synthetic chemistry. Its structure has been utilized in various syntheses and transformations. For instance, it has been used as a synthetic equivalent in the preparation of diverse azetidin-2-ones with terminally oxygenated ethyl side chains (Kaneko et al., 1986). Additionally, azetidin-2-ones like 4-(2-Methylpropyl)azetidin-2-one are recognized as valuable building blocks for synthesizing a wide array of organic molecules, thanks to the strain energy associated with their structure. This feature has been exploited for creating aromatic beta-amino acids, peptides, and other biologically significant compounds (Deshmukh et al., 2004).

Biological and Pharmacological Potential

The azetidin-2-one ring, to which 4-(2-Methylpropyl)azetidin-2-one is related, is known for its extensive biological potential. It has been the backbone for life-saving antibiotics like penicillin and cephalosporin. Further exploitation of this ring system has yielded new chemical entities with a variety of activities including antimicrobial, antitubercular, and anti-inflammatory properties. For example, compounds with the azetidin-2-one scaffold have shown promising activity against resistant bacteria, indicating their potential as new antimicrobial agents (Broccolo et al., 2006). This highlights the scope of 4-(2-Methylpropyl)azetidin-2-one and its derivatives in medicinal chemistry.

Future Directions

Azetidin-2-ones have received special attention in medicinal chemistry due to their promising biological activity . Future research may focus on developing new synthetic methodologies and exploring the therapeutic properties of these compounds .

properties

IUPAC Name

4-(2-methylpropyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5(2)3-6-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZNKDUMWADENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpropyl)azetidin-2-one

Citations

For This Compound
8
Citations
S Lin, X Geng, C Qu, R Tynebor… - Chirality: The …, 2000 - Wiley Online Library
A series of highly potent second‐generation taxoids bearing a 2‐methylprop‐1‐enyl or a 2‐methylpropyl group at C‐3′ with modifications at the C‐2, C‐10, and C‐14 positions was …
Number of citations: 29 onlinelibrary.wiley.com
I Ojima, F Delaloge - Peptidomimetics Protocols, 1999 - Springer
Nonprotein amino acids are the amino acids that are not found in protein-main chains and mostly originate in plants, microorganisms, and marine products. Certain nonprotein amino …
Number of citations: 4 link.springer.com
JA DeMattei, MR Leanna, W Li, PJ Nichols… - The Journal of …, 2001 - ACS Publications
ABT-271, 1, has been identified as a promising anticancer agent. ABT-271 is a novel taxane possessing a C9-(R)-hydroxyl group as opposed to a C9-ketone which is present in Taxol …
Number of citations: 33 pubs.acs.org
I Ojima, J Chen, L Sun, CP Borella… - Journal of medicinal …, 2008 - ACS Publications
Novel second-generation taxoids with systematic modifications at the C2, C10, and C3′N positions were synthesized and their structure−activity relationships studied. A number of …
Number of citations: 124 pubs.acs.org
CMD Sun - 1995 - search.proquest.com
This thesis consists of three topics:(1) asymmetric synthesis of $\alpha $-hydroxy-4-alkyl $\beta $-lactams via the chiral enolate-imine condensation with Oppolzer's and Whitesell's …
Number of citations: 0 search.proquest.com
JC Slater - 1997 - search.proquest.com
Paclitaxel, and its semi-synthetic analog, docetaxel, are potent antimitotic agents which exhibit strong activity against various cancers through a unique mechanism of action. They are …
Number of citations: 2 search.proquest.com
T Wang - 1999 - search.proquest.com
New and efficient routes to hydroxyethylene and dihydroxyethylene dipeptide isosteres with high enantiomeric purity have been developed via oxiranes and formyloxazolines derived …
Number of citations: 1 search.proquest.com
I Ojima, F Delaloge - Peptidomimetics Protocols, 2008 - Springer
Number of citations: 0

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